PHGDH Inhibition Advantage Over Unsubstituted Analog
In a high‑throughput screen of >400,000 compounds, piperazine‑1‑thiourea derivatives bearing a substituted thiourea nitrogen were identified as reversible PHGDH inhibitors. The optimized probe NCT‑502 (IC₅₀ = 3.7 µM in a coupled diaphorase‑resazurin assay) exemplifies the activity achievable with an elaborated N‑thiourea substituent [REFS‑1]. In contrast, the unsubstituted thiocarbamoyl analog ethyl 4‑carbamothioylpiperazine‑1‑carboxylate (CAS 19553‑02‑7) shows no detectable PHGDH inhibition at concentrations up to 57 µM [REFS‑1]. Although direct IC₅₀ data for the target compound are not publicly available, its 2‑phenylethyl substitution occupies the same pharmacophoric region that drives potency in the series, providing a rational basis for its prioritization over the unsubstituted analog in PHGDH‑focused research.
| Evidence Dimension | PHGDH inhibitory potency |
|---|---|
| Target Compound Data | Not determined (ND); structurally positioned within the active piperazine‑1‑thiourea class |
| Comparator Or Baseline | Ethyl 4‑carbamothioylpiperazine‑1‑carboxylate (IC₅₀ > 57 µM, ND due to <40% inhibition); NCT‑502 (IC₅₀ = 3.7 µM) |
| Quantified Difference | Comparator is inactive at 57 µM; active class members achieve low‑micromolar IC₅₀ |
| Conditions | Coupled diaphorase/resazurin PHGDH assay at pH 7.4 |
Why This Matters
Procurement of the unsubstituted analog would yield a PHGDH‑inactive control, wasting screening resources; the phenethyl‑substituted compound retains the structural features associated with target engagement.
- [1] Rohde JM, et al. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Bioorg Med Chem. 2018;26(8):1727-1739. doi:10.1016/j.bmc.2018.02.016 View Source
